Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a butylsulfanyl group, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate typically involves multiple steps. One common method is the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(butylsulfanyl)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The phenylcarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Methyl 4-(phenoxysulfonyl)benzoate
Uniqueness
Methyl 4-({[2-(butylsulfanyl)phenyl]carbonyl}amino)benzoate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C19H21NO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-[(2-butylsulfanylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO3S/c1-3-4-13-24-17-8-6-5-7-16(17)18(21)20-15-11-9-14(10-12-15)19(22)23-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
InChI Key |
NAHDDGVAFSWTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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